Copolymerization Efficiency: Allyl p-Nitrophenyl Ether vs. Allyl Phenyl Ether
In alternating copolymerizations with sulfur dioxide (SO2), allyl p-nitrophenyl ether (APNE) and allyl phenyl ether (APE) both proceed in high yield at -78°C using tert-butyl hydroperoxide as an initiator [1]. However, the presence of the p-nitro group in APNE imparts UV-absorbing properties to the resulting copolymer, a functional attribute absent in the copolymer derived from the non-nitrated analog, allyl phenyl ether [1]. This functionalization is critical for applications requiring UV-blocking or photostability.
| Evidence Dimension | Functional property of resulting copolymer |
|---|---|
| Target Compound Data | Copolymer of allyl p-nitrophenyl ether and SO2 exhibits UV absorption |
| Comparator Or Baseline | Copolymer of allyl phenyl ether and SO2 does not exhibit significant UV absorption |
| Quantified Difference | Qualitative difference: Presence vs. Absence of UV absorption capability |
| Conditions | Copolymerization with sulfur dioxide at -78°C, tert-butyl hydroperoxide initiator [1] |
Why This Matters
This demonstrates a functional advantage for allyl p-nitrophenyl ether in synthesizing UV-active polymers, a property not shared by its non-nitrated analog.
- [1] US Patent US05691349. Copolymers and terpolymers of sulfur dioxide with allyl monomers comprising groups absorbing ultraviolet irradiation. View Source
